(1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Description
The compound "(1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate" (hereafter referred to as the target compound) is a structurally complex molecule combining two pharmacologically significant moieties:
- 1,3-Dioxoisoindol-2-yl (phthalimide): Known for its role in anticonvulsant agents (e.g., thalidomide analogs) and as a precursor in coordination chemistry .
The molecular formula of the target compound is C24H16N2O5S (molecular weight: 444.46 g/mol) .
Properties
Molecular Formula |
C18H12N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C18H12N2O5S/c21-15(9-26-18-19-13-7-3-4-8-14(13)25-18)24-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2 |
InChI Key |
VTKIOHXNRQBAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE typically involves the reaction of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl acetate with 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or a ligand in studies involving enzyme interactions or receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms[3][3].
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions[3][3].
Industry
In the industrial sector, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity[3][3].
Mechanism of Action
The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
Pharmacological Prospects
- Anticonvulsant Activity : Structural similarity to ’s active compounds suggests the target compound could prolong seizure latency in models like pentylenetetrazole (PTZ)-induced convulsions.
- Drug Design : The benzoxazole moiety’s planar structure may enhance π-π stacking with biological targets, while the phthalimide group provides a rigid scaffold for receptor binding .
Biological Activity
The compound (1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of:
- Dioxoisoindole moiety : This part is known for various biological activities, including antimicrobial and anticancer properties.
- Benzoxazole group : Associated with pharmacological effects such as anti-inflammatory and analgesic activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 325.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds containing dioxoisoindole and benzoxazole moieties exhibit significant antimicrobial properties. In a study evaluating similar compounds, it was found that derivatives showed promising results against various bacterial strains.
- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition against species such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Preliminary tests indicated effectiveness against fungi like Candida albicans, suggesting potential for treating fungal infections.
Anticancer Potential
The dioxoisoindole structure is often linked to anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, which is crucial for cancer therapy.
Case Study Example
A recent study focused on the anticancer effects of similar isoindole derivatives demonstrated that they could significantly reduce cell viability in human breast cancer cells (MCF-7) by inducing oxidative stress and apoptosis pathways.
The proposed mechanism of action for the biological activity of (1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leads to cellular damage and apoptosis in cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness |
|---|---|
| Antibacterial | Effective against S. aureus, E. coli |
| Antifungal | Effective against C. albicans |
| Anticancer | Induces apoptosis in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
